molecular formula C6H11NO5P+ B143094 N-Acetyldemethylphosphinothricin CAS No. 135093-66-2

N-Acetyldemethylphosphinothricin

Cat. No.: B143094
CAS No.: 135093-66-2
M. Wt: 208.13 g/mol
InChI Key: YAHRFRPXRQYSSY-YFKPBYRVSA-O
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Description

N-Acetyldemethylphosphinothricin is a chemical compound with the molecular formula C6H12NO5P. It is known for its role as an intermediate in the biosynthesis of phosphinothricin tripeptide, a compound with herbicidal activity. This compound is characterized by its ability to inhibit glutamine synthetase, an enzyme crucial for nitrogen metabolism in plants and bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyldemethylphosphinothricin is typically synthesized through a series of chemical reactions involving phosphorus oxychloride and acetyl chloride. The process involves the acetylation of demethylphosphinothricin, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microbial fermentation. Streptomyces species, such as Streptomyces viridochromogenes and Streptomyces hygroscopicus, are known to produce this compound as part of their secondary metabolism. The genes responsible for its biosynthesis have been cloned and characterized, allowing for optimized production through genetic engineering .

Chemical Reactions Analysis

Types of Reactions

N-Acetyldemethylphosphinothricin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives with different functional groups .

Scientific Research Applications

N-Acetyldemethylphosphinothricin has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyldemethylphosphinothricin exerts its effects by inhibiting glutamine synthetase, an enzyme involved in the synthesis of glutamine from glutamate and ammonia. This inhibition leads to the accumulation of ammonia in cells, which is toxic and ultimately results in cell death. The compound targets the active site of the enzyme, preventing the binding of its natural substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyldemethylphosphinothricin is unique due to its specific role as an intermediate in the biosynthesis of phosphinothricin tripeptide. Its ability to inhibit glutamine synthetase makes it a valuable compound for research and industrial applications, particularly in the development of herbicides targeting resistant weed species .

Properties

IUPAC Name

[(3S)-3-acetamido-3-carboxypropyl]-hydroxy-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10NO5P/c1-4(8)7-5(6(9)10)2-3-13(11)12/h5H,2-3H2,1H3,(H2-,7,8,9,10,11,12)/p+1/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHRFRPXRQYSSY-YFKPBYRVSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC[P+](=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC[P+](=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50928881
Record name {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135093-66-2
Record name N-Acetyldemethylphosphinothricin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135093662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {3-Carboxy-3-[(1-hydroxyethylidene)amino]propyl}(hydroxy)oxophosphanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50928881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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